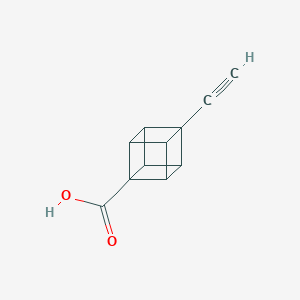

4-Ethynylcubane-1-carboxylic acid

Description

BenchChem offers high-quality 4-Ethynylcubane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynylcubane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylcubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-2-10-3-6-4(10)8-5(10)7(3)11(6,8)9(12)13/h1,3-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRGEEUBJSVXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12C3C4C1C5C2C3C45C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethynylcubane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 4-ethynylcubane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The cubane cage, a unique, highly strained polycyclic hydrocarbon, offers a rigid, three-dimensional scaffold that can be functionalized to create novel molecular architectures. The incorporation of an ethynyl group and a carboxylic acid moiety at the 1 and 4 positions, respectively, provides two distinct points for further chemical modification, making it a valuable building block for the synthesis of complex target molecules.

The synthesis of cubane derivatives has evolved significantly since its first reported synthesis by Philip E. Eaton and Thomas W. Cole in 1964.[1] Subsequent improvements have made the key intermediate, cubane-1,4-dicarboxylic acid, more accessible, although cubane derivatives remain relatively expensive.[1] This guide will focus on a logical and experimentally validated pathway starting from this dicarboxylic acid.

Strategic Overview of the Synthesis

The most direct and logical synthetic route to 4-ethynylcubane-1-carboxylic acid from cubane-1,4-dicarboxylic acid involves a three-stage process. This strategy is predicated on the selective functionalization of one of the two carboxylic acid groups.

The overall transformation can be visualized as follows:

Figure 1: High-level overview of the synthetic strategy.

Stage 1: Mono-protection of Cubane-1,4-dicarboxylic Acid

To achieve selective functionalization, one of the two carboxylic acid groups on the cubane core must be protected. A common and effective method is the formation of a mono-ester, typically a methyl or ethyl ester. This can be achieved through controlled esterification or by selective mono-hydrolysis of the corresponding diester.

Experimental Protocol: Synthesis of 4-(Methoxycarbonyl)cubane-1-carboxylic acid

This protocol is adapted from established procedures for the selective hydrolysis of dimethyl cubane-1,4-dicarboxylate.[2]

-

Preparation of Dimethyl Cubane-1,4-dicarboxylate:

-

Suspend cubane-1,4-dicarboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the diester.

-

-

Selective Mono-hydrolysis:

-

Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in a mixture of methanol and water.

-

Add a stoichiometric amount (1.0 eq) of a base, such as sodium hydroxide, dropwise at room temperature.

-

Stir the reaction mixture until the diester is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(methoxycarbonyl)cubane-1-carboxylic acid.

-

| Reactant | Molar Eq. | Purpose |

| Dimethyl cubane-1,4-dicarboxylate | 1.0 | Starting material |

| Sodium Hydroxide | 1.0 | Base for selective mono-hydrolysis |

| Methanol/Water | - | Solvent system |

| Hydrochloric Acid (1M) | - | Acidification to protonate the carboxylate |

Table 1: Reagents for the synthesis of 4-(methoxycarbonyl)cubane-1-carboxylic acid.

Stage 2: Decarboxylative Halogenation

With one carboxylic acid group protected as an ester, the remaining free carboxylic acid can be converted into a halide. The introduction of an iodine atom is particularly advantageous for the subsequent Sonogashira coupling. A modified Hunsdiecker reaction, often referred to as a Barton decarboxylative iodination, is a suitable method.[2]

Experimental Protocol: Synthesis of Methyl 4-iodocubane-1-carboxylate

This protocol involves the conversion of the carboxylic acid to a Barton ester followed by radical iodination.

-

Formation of the Acid Chloride:

-

Dissolve 4-(methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[3][4][5]

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Barton Esterification and Iodination:

-

Dissolve the crude acid chloride in a dry, inert solvent (e.g., benzene or toluene).

-

Add N-hydroxypyridine-2-thione (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the mixture at room temperature until the formation of the Barton ester is complete.

-

Add a source of iodine, such as iodoform (CHI₃) or molecular iodine (I₂), to the reaction mixture.

-

Irradiate the mixture with a tungsten lamp to initiate the radical decarboxylation and iodination.

-

Monitor the reaction by TLC until the Barton ester is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield methyl 4-iodocubane-1-carboxylate.

-

| Reactant | Molar Eq. | Purpose |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | 1.0 | Starting material |

| Thionyl Chloride | 1.2 | To form the acid chloride |

| N-hydroxypyridine-2-thione | 1.1 | To form the Barton ester |

| Iodoform or Iodine | Excess | Iodine source for radical iodination |

| DMAP | Catalytic | Catalyst for Barton esterification |

Table 2: Reagents for the synthesis of methyl 4-iodocubane-1-carboxylate.

Figure 2: Workflow for the decarboxylative iodination.

Stage 3: Sonogashira Coupling and Deprotection

The final stage involves the introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[6][7][8] This reaction couples a terminal alkyne with an aryl or vinyl halide. While the cubane system is not aromatic, the sp²-like character of the C-I bond allows for this transformation. A protected alkyne, such as trimethylsilylacetylene, is often used to prevent self-coupling.

Experimental Protocol: Synthesis of 4-Ethynylcubane-1-carboxylic Acid

-

Sonogashira Coupling:

-

To a solution of methyl 4-iodocubane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF and a tertiary amine like triethylamine), add trimethylsilylacetylene (1.5 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, and a copper(I) co-catalyst, typically CuI.[6]

-

Degas the reaction mixture and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield methyl 4-((trimethylsilyl)ethynyl)cubane-1-carboxylate.

-

-

Deprotection:

-

Dissolve the silyl-protected product in a suitable solvent such as methanol or THF.

-

Add a desilylating agent, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Once the silyl group is removed (monitored by TLC), proceed with the saponification of the methyl ester.

-

Add an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide, and stir until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a dilute acid to precipitate the final product, 4-ethynylcubane-1-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

| Reactant | Molar Eq. | Purpose |

| Methyl 4-iodocubane-1-carboxylate | 1.0 | Starting material for coupling |

| Trimethylsilylacetylene | 1.5 | Protected alkyne source |

| Palladium Catalyst | Catalytic | Main catalyst for cross-coupling |

| Copper(I) Iodide | Catalytic | Co-catalyst for the Sonogashira reaction |

| Base (e.g., Triethylamine) | - | Solvent and base |

| Desilylating Agent | Stoichiometric | To remove the TMS protecting group |

| Strong Base (e.g., LiOH) | Excess | For saponification of the methyl ester |

Table 3: Reagents for the Sonogashira coupling and deprotection steps.

Figure 3: Final steps in the synthesis of 4-ethynylcubane-1-carboxylic acid.

Conclusion

The synthesis of 4-ethynylcubane-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions and purification techniques. The pathway outlined in this guide, starting from the readily available cubane-1,4-dicarboxylic acid, represents a logical and experimentally feasible approach. The successful execution of this synthesis provides access to a versatile building block with significant potential in the development of novel pharmaceuticals and advanced materials. Researchers undertaking this synthesis should pay close attention to the handling of air- and moisture-sensitive reagents and employ appropriate analytical techniques to monitor the progress of each reaction and characterize the intermediates and final product.

References

-

Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(5), 962–964. [Link]

-

Moriarty, R. M., Khosrowshahi, J. S., & Dale, R. M. (1987). Synthesis of 1-Iodocubane. Journal of the Chemical Society, Chemical Communications, (1), 67–68. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Chaykovsky, M., & Corey, E. J. (1962). A New Synthesis of Aldehydes. Journal of the American Chemical Society, 84(14), 2880–2881. [Link]

-

Olah, G. A., & Wu, A. (1991). Electrophilic Ethynylation of Aromatics with Ethynyl(phenyl)iodonium Tetrafluoroborate. The Journal of Organic Chemistry, 56(2), 902–904. [Link]

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]

-

Plunkett, S., Flanagan, K. J., Twamley, B., & Senge, M. O. (2015). Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. European Journal of Organic Chemistry, 2015(13), 2829–2838. [Link]

-

Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421–1436. [Link]

-

Masterson, D. S. (2011). Thionyl Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Sources

- 1. Synthesis [ch.ic.ac.uk]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. petrolpark.co.uk [petrolpark.co.uk]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethynylcubane-1-carboxylic Acid

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-ethynylcubane-1-carboxylic acid, a unique and highly functionalized derivative of cubane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its NMR spectra, offers practical guidance for spectral acquisition, and presents a detailed interpretation of the expected spectroscopic data. The inherent strain and unique electronic structure of the cubane cage present a fascinating case study in NMR spectroscopy.[1]

Introduction: The Allure of the Cubane Cage in Modern Chemistry

Cubane, a synthetic hydrocarbon with the formula C₈H₈, is a platonic solid that has captivated chemists since its synthesis in 1964.[2] Its rigid, highly strained cage structure endows it with unique physical and chemical properties, making it a subject of intense research. In recent years, functionalized cubanes have emerged as promising scaffolds in medicinal chemistry and materials science due to their metabolic stability and precise three-dimensional orientation of substituents.[1][3] 4-Ethynylcubane-1-carboxylic acid, featuring two distinct and reactive functional groups at opposite corners of the cage, is a valuable building block for creating advanced molecular architectures. Understanding its detailed spectroscopic signature is paramount for its synthesis, characterization, and application.

Theoretical Prediction and Analysis of NMR Spectra

The unique geometry of the cubane cage, with its C-C-C bond angles constrained to 90°, results in a high degree of s-character in the C-H bonds, influencing the chemical shifts of the cubane protons and carbons. The substituents at the 1 and 4 positions break the perfect symmetry of the parent cubane molecule, leading to distinct signals for the different sets of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-ethynylcubane-1-carboxylic acid is expected to exhibit three distinct signals: one for the protons on the cubane cage, one for the acetylenic proton, and one for the carboxylic acid proton.

-

Cubane Protons: Due to the C₂ symmetry of the molecule (ignoring the carboxyl proton), the six protons on the cubane cage are chemically equivalent. These protons are anticipated to appear as a sharp singlet. The chemical shift of unsubstituted cubane protons is approximately 4.0 ppm.[4] The presence of an electron-withdrawing carboxylic acid group and an electron-withdrawing ethynyl group at the 1,4-positions will deshield the cubane protons, shifting their resonance downfield. Based on data for 1,4-disubstituted cubanes, a chemical shift in the range of 4.2-4.4 ppm is predicted for these six protons.[5][6]

-

Acetylenic Proton: The proton attached to the sp-hybridized carbon of the ethynyl group will appear as a singlet. Its chemical shift is influenced by the magnetic anisotropy of the triple bond. A typical range for acetylenic protons is 2.0-3.0 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[7] In a non-polar solvent like CDCl₃, it may appear around 10-12 ppm , while in a hydrogen-bond-accepting solvent like DMSO-d₆, it could be further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethynylcubane-1-carboxylic Acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cubane (6H) | 4.2 - 4.4 | Singlet | 6 |

| Acetylenic (1H) | 2.0 - 3.0 | Singlet | 1 |

| Carboxylic Acid (1H) | 10 - 12 (variable) | Broad Singlet | 1 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-ethynylcubane-1-carboxylic acid is predicted to show five distinct signals, reflecting the molecule's symmetry.[8]

-

Cubane Carbons:

-

C1 (quaternary, attached to -COOH): This carbon will be significantly deshielded by the attached carboxylic acid group. Its chemical shift is predicted to be in the range of 55-60 ppm .

-

C4 (quaternary, attached to -C≡CH): This carbon, bonded to the ethynyl group, will also be deshielded, with an expected chemical shift around 50-55 ppm .

-

C2, C3, C5, C6, C7, C8 (methine, CH): These six equivalent carbons of the cubane cage will have a chemical shift influenced by the substituents at the 1 and 4 positions. For unsubstituted cubane, the carbon resonance is at approximately 47 ppm.[4] The electron-withdrawing groups will cause a downfield shift. A predicted chemical shift is in the range of 48-52 ppm .

-

-

Ethynyl Carbons:

-

Internal Alkyne Carbon (-C≡CH): This carbon will resonate at a lower field compared to the terminal alkyne carbon. A typical range is 80-90 ppm .

-

Terminal Alkyne Carbon (-C≡CH): This carbon is expected to appear in the range of 70-80 ppm .

-

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group will be the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 170-180 ppm .[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethynylcubane-1-carboxylic Acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Internal Alkyne (-C ≡CH) | 80 - 90 |

| Terminal Alkyne (-C≡C H) | 70 - 80 |

| Cubane C1 (-C -COOH) | 55 - 60 |

| Cubane C4 (-C -C≡CH) | 50 - 55 |

| Cubane CH (6C) | 48 - 52 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-ethynylcubane-1-carboxylic acid, the following experimental protocol is recommended.

Sample Preparation

-

Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: A deuterated solvent that can dissolve the sample is required. Chloroform-d (CDCl₃) is a good initial choice. For better solubility of the carboxylic acid, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that the chemical shifts will be solvent-dependent.[4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

NMR Spectrometer Setup

-

Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Advanced NMR Experiments

To unambiguously assign the carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

HSQC: This experiment will show correlations between protons and the carbons to which they are directly attached, confirming the assignment of the cubane CH carbons.

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful to confirm the assignments of the quaternary carbons (C1 and C4) by observing correlations from the cubane protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key expected NMR correlations.

Caption: Molecular structure of 4-ethynylcubane-1-carboxylic acid.

Caption: Predicted 2D NMR correlations for 4-ethynylcubane-1-carboxylic acid.

Conclusion

The ¹H and ¹³C NMR spectra of 4-ethynylcubane-1-carboxylic acid are predicted to be relatively simple and highly informative, directly reflecting the molecule's unique, rigid, and symmetrical structure. The chemical shifts of the cubane cage protons and carbons are sensitive to the nature of the substituents, providing valuable electronic information. This guide provides a robust theoretical framework and practical experimental guidance for the comprehensive NMR characterization of this important synthetic building block. The application of 2D NMR techniques will be instrumental in the definitive assignment of all proton and carbon resonances, providing a complete spectroscopic picture of this fascinating molecule.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

- Chalmers, B. A., Chen, A. P.-J., Savage, G. P., & Williams, C. M. (2010). Cubane: A New NMR Internal Standard. Australian Journal of Chemistry, 63(7), 1108-1110.

- Cole, T. W., Jr., Mayers, C. J., & Stock, L. M. (1974). Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes. Journal of the American Chemical Society, 96(14), 4555–4557.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 31(4), 592.

-

SpectraBase. (n.d.). Cubane-1,4-dicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Reich, H. J. (n.d.). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]

- Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201-206.

-

University of Wisconsin. (n.d.). 5.2 Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. Retrieved from [Link]

- Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 31(4), 592.

- Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid.

-

University of Bristol. (n.d.). Synthesis. Retrieved from [Link]

- Chalmers, B. A., et al. (2010). Cubane: A New NMR Internal Standard. Australian Journal of Chemistry, 63(7), 1108.

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). C-13 NMR. Retrieved from [Link]

- Abraham, R. J., et al. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry, 45(3), 193-197.

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

-

National Institutes of Health. (n.d.). General Access to Cubanes as Benzene Bioisosteres. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, May 31). A practical synthesis of 1,3-disubstituted cubane derivatives. Retrieved from [Link]

-

ResearchGate. (2026, January 25). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, October 15). Long-Range Coupling in Cyclic Silanes. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Cubane Derivatives for Propellant Applications. Retrieved from [Link]

-

ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis [ch.ic.ac.uk]

- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. mriquestions.com [mriquestions.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Crystal Structure and Bioisosteric Applications of 4-Ethynylcubane-1-Carboxylic Acid

Executive Summary

The drive to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates has led to the widespread adoption of the "Escape from Flatland" paradigm. Within this framework, cubane ( C8H8 ) has emerged as a premier bioisostere for the benzene ring[1]. 4-Ethynylcubane-1-carboxylic acid represents a highly functionalized, rigid scaffold that mimics para-substituted benzoic acids (specifically 4-ethynylbenzoic acid). This technical guide provides an in-depth analysis of its crystallographic profile, supramolecular architecture, and the rigorously validated protocols required for its synthesis and single-crystal X-ray diffraction analysis.

The Cubane Bioisosteric Paradigm & Structural Geometry

The utility of 4-ethynylcubane-1-carboxylic acid in medicinal chemistry and materials science is fundamentally rooted in its geometric parameters. When viewed along its body diagonal, the cubane core presents a hexagonal projection that closely mimics the steric bulk and rotational volume of a phenyl ring[2].

Crucially, the distance between the 1,4-carbons of the cubane cage is approximately 2.7 Å, which is nearly identical to the para-carbon distance in benzene[1]. By replacing a flat, sp2 -hybridized aromatic ring with an sp3 -hybridized cubane core, researchers can drastically improve a molecule's aqueous solubility and metabolic stability while maintaining its target binding affinity[2].

Crystallographic Profile & Supramolecular Architecture

The crystal structure of 4-ethynylcubane-1-carboxylic acid is defined by the high s -character of its C–H bonds, which are significantly more acidic than typical sp3 carbons. This acidity allows the cubane core to actively participate in the crystal lattice's hydrogen-bonding network.

Extensive crystallographic studies on 4-substituted cubane-1-carboxylic acids reveal distinct supramolecular behaviors compared to their benzene counterparts[3]. While benzoic acids typically form simple centrosymmetric dimers, 4-substituted cubane-1-carboxylic acids frequently assemble into "mesh-like" hydrogen bond networks or syn-anti catemers [3].

In the crystal lattice of 4-ethynylcubane-1-carboxylic acid, three primary intermolecular interactions govern the packing:

-

Strong O-H···O Hydrogen Bonds: The carboxylic acid moieties drive the primary assembly, forming either catemeric chains or dimers depending on the crystallization solvent.

-

C-H···O Interactions: The terminal alkyne proton acts as a hydrogen bond donor to the carbonyl oxygen of adjacent molecules.

-

C-H···π Interactions: The acidic protons of the cubane cage interact with the π -electron cloud of the ethynyl group, stabilizing the three-dimensional mesh network[3].

Fig 1: Supramolecular interaction network in the 4-ethynylcubane-1-carboxylic acid crystal lattice.

Experimental Workflow: Synthesis and Crystallization

To obtain high-quality single crystals, the material must be synthesized with >99% purity. The rigid sp3 cage cannot undergo standard electrophilic aromatic substitution, necessitating specialized radical and transition-metal-catalyzed approaches[4].

Phase 1: Synthesis Protocol

-

Desymmetrization: Begin with cubane-1,4-dicarboxylic acid. Convert it to 4-(methoxycarbonyl)cubane-1-carboxylic acid to differentiate the two poles[5]. Causality: This prevents bis-functionalization and allows for sequential, orthogonal cross-coupling.

-

Barton Decarboxylative Iodination: Treat the mono-acid with oxalyl chloride to form the acid chloride, followed by reaction with the sodium salt of N-hydroxypyridine-2-thione and an iodine source[3]. Causality: The cubane cage is highly strained. Radical decarboxylation efficiently introduces the iodine atom without triggering ring-opening or strain-release degradation.

-

Sonogashira Coupling: React the resulting 1-iodo-4-(methoxycarbonyl)cubane with trimethylsilylacetylene (TMSA) using Pd(PPh3)4 and CuI catalysts[4],[6]. Causality: The unique hybridization of the cubane C-I bond facilitates rapid oxidative addition by the Palladium catalyst, forming the C-C bond in high yield.

-

Deprotection & Saponification: Treat the intermediate with TBAF to remove the TMS group, followed by LiOH in THF/Water to hydrolyze the methyl ester, yielding pure 4-ethynylcubane-1-carboxylic acid.

Phase 2: Crystallization Protocol

Highly symmetric molecules like cubane are prone to forming plastic crystalline phases or exhibiting severe merohedral twinning.

-

Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a polar protic solvent (e.g., Ethanol). Place this vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., Hexane or Pentane).

-

Vapor Diffusion: Maintain the chamber at a stable 4 °C for 7–14 days. Causality: Slow vapor diffusion at low temperatures reduces the kinetic energy of the system, preventing the formation of kinetic polymorphs and ensuring highly ordered lattice packing.

-

Harvesting & Cryo-Cooling: Mount the resulting single crystal on a MiTeGen loop using Paratone-N oil and immediately flash-cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes the thermal motion (Debye-Waller factors) of the terminal alkyne, which is prone to positional disorder, thereby yielding high-resolution diffraction data.

Fig 2: Synthesis and crystallization workflow for 4-ethynylcubane-1-carboxylic acid.

Comparative Data Analysis

To fully appreciate the bioisosteric validity of 4-ethynylcubane-1-carboxylic acid, its structural parameters must be compared directly against its flatland counterpart, 4-ethynylbenzoic acid.

| Structural Parameter | 4-Ethynylcubane-1-carboxylic acid | 4-Ethynylbenzoic acid | Crystallographic Significance |

| Core 1,4-Distance | ~2.72 Å | ~2.79 Å | Validates cubane as an exact spatial mimic for para-phenylene substitution[1]. |

| Substituent Vector Angle | 180° (Collinear) | 180° (Collinear) | Ensures trajectory of the alkyne and carboxylate match the target binding pocket exactly. |

| Dihedral Angle (Core to COOH) | 0° to 15° (Freely rotating) | 0° (Coplanar restricted) | Cubane allows the carboxylate to rotate freely to optimize hydrogen bonding, unlike the resonance-restricted benzoic acid. |

| Primary Lattice Motif | Mesh-like network / Catemers | Centrosymmetric Dimers | Cubane's acidic C-H bonds actively participate in the lattice, altering solubility and melting point profiles[3]. |

| Hybridization | sp3 (High s -character) | sp2 | Enhances lipophilicity and metabolic resistance against cytochrome P450 oxidation[2]. |

References

-

Locke, G., et al. "Nonconjugated Hydrocarbons as Rigid‐Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry." Chemistry - A European Journal, 2019.[Link]

-

"Comprehensive Synthesis of a Group of Optically Active Caged Hydrocarbon Molecules." Kyoto University.[Link]

-

"The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement." ResearchGate.[Link]

-

"Synthetic Advances in the C-H Activation of Rigid Scaffold." Trinity College Dublin (TARA).[Link]

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 24539-28-4: 4-(methoxycarbonyl)pentacyclo[4.2.0.0~2,5~… [cymitquimica.com]

- 6. tara.tcd.ie [tara.tcd.ie]

Physicochemical Profiling and Synthetic Methodologies of 4-Ethynylcubane-1-Carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As the pharmaceutical industry increasingly embraces the "Escape from Flatland" paradigm, the limitations of planar, sp2 -hybridized aromatic rings—such as poor aqueous solubility and susceptibility to oxidative metabolism—have become a critical bottleneck in drug development. As a Senior Application Scientist, I frequently advocate for the strategic implementation of three-dimensional bioisosteres. Among these, 4-ethynylcubane-1-carboxylic acid (4-ECCA) has emerged as a paradigm-shifting building block. Serving as a rigid, highly strained sp3 -hybridized bioisostere for 4-ethynylbenzoic acid, 4-ECCA offers a near-perfect geometric match to its benzene counterpart while fundamentally upgrading the molecule's pharmacokinetic profile.

This whitepaper provides an authoritative analysis of the physicochemical properties of 4-ECCA, the mechanistic causality behind its pharmacokinetic advantages, and a field-proven, self-validating synthetic workflow for its integration into discovery pipelines.

Structural & Physicochemical Profiling

The utility of 4-ECCA is rooted in its unique molecular geometry and electronic distribution. The cubane core is a platonic solid hydrocarbon with extreme ring strain (~166 kcal/mol). To accommodate the 90° internal bond angles, the internal C–C bonds adopt a high degree of p-character. Consequently, the exocyclic C–H and C–C bonds are forced to adopt unusually high s-character.

This electronic rehybridization is the causal engine driving its physicochemical benefits:

-

Metabolic Stability: The high s-character of the cubane C–H bonds significantly increases their bond dissociation energy. This renders the cubane core highly resistant to hydrogen atom abstraction and subsequent oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes, directly extending the in vivo half-life of the drug candidate ().

-

Aqueous Solubility: Replacing a flat benzene ring with a 3D cubane core disrupts the planar π−π stacking lattice energy that often plagues aromatic drug candidates with poor solubility. Furthermore, the permanent electric dipole moments of cubane derivatives are significantly altered, promoting superior, often pH-independent interactions with polar solvents ().

-

Geometric Mimicry: The body diagonal of the cubane core is approximately 2.72 Å, which is an exceptional spatial match for the distance across a benzene ring (2.79 Å). This ensures that the ethynyl and carboxylic acid exit vectors in 4-ECCA perfectly mimic the para-substitution pattern of 4-ethynylbenzoic acid without disrupting established receptor-ligand binding interactions ().

Quantitative Data Presentation

To illustrate the magnitude of these advantages, the following table summarizes the comparative physicochemical properties of 4-ECCA against its planar analog.

| Property / Metric | 4-Ethynylbenzoic Acid ( sp2 ) | 4-Ethynylcubane-1-carboxylic Acid ( sp3 ) | Pharmacokinetic Impact |

| Core Distance (Exit Vectors) | ~2.79 Å | ~2.72 Å | Maintains target receptor binding affinity. |

| Hybridization | 100% sp2 | 100% sp3 (Core) | Reduces off-target toxicity; "Escape from Flatland". |

| Aqueous Solubility | Poor (Highly pH-dependent) | High (pH-independent) | Enhances gastrointestinal absorption and bioavailability. |

| Metabolic Stability (CL_int) | High clearance (CYP oxidation) | Low clearance (CYP resistant) | Increases systemic half-life and reduces dosing frequency. |

| Lattice Energy | High ( π−π stacking) | Low (No π interactions) | Prevents aggregation in formulation and biological media. |

Mechanistic Pathway of Pharmacokinetic Advantages

The relationship between the structural integration of the cubane core and the resulting biological outcomes is a highly predictable, self-validating system. The diagram below maps the causality of this structure-property relationship.

Mechanistic pathway linking cubane structural properties to improved pharmacokinetics.

Experimental Protocol: Synthesis of 4-Ethynylcubane-1-Carboxylic Acid

Synthesizing highly strained cage molecules requires precise control over reaction conditions. Harsh organometallic reagents or strong transition metals can trigger valence isomerization, destroying the cubane core. The following step-by-step methodology is designed to be a self-validating workflow, prioritizing mild conditions and high-yielding intermediate checkpoints.

Phase 1: Desymmetrization and Selective Reduction

-

Mono-esterification: Suspend cubane-1,4-dicarboxylic acid in anhydrous methanol. Add a catalytic amount of strongly acidic ion-exchange resin (or H2SO4 ) and reflux for 16 hours.

-

Causality: This statistical desymmetrization yields 4-(methoxycarbonyl)cubane-1-carboxylic acid. The use of a resin allows for simple filtration and recovery.

-

-

Selective Reduction: Dissolve the mono-ester in anhydrous THF at 0 °C under argon. Dropwise, add Borane-THF complex ( BH3⋅THF ) (1.5 eq). Stir for 4 hours, then quench with mild aqueous acid.

-

Causality: BH3 is highly electrophilic and selectively reduces the electron-rich carboxylic acid to a primary alcohol (4-(hydroxymethyl)cubane-1-carboxylate) while leaving the methyl ester completely intact. This avoids complex protection/deprotection steps.

-

Phase 2: Oxidation and Alkyne Homologation

-

Mild Oxidation: Dissolve the resulting alcohol in dichloromethane (DCM). Add a catalytic amount of TEMPO and stoichiometric trichloroisocyanuric acid (TCC) at 0 °C. Stir until TLC indicates complete conversion to the aldehyde.

-

Causality: TEMPO/TCC provides a mild, transition-metal-free oxidation environment, eliminating the risk of metal-catalyzed ring opening of the cubane cage.

-

-

Ohira-Bestmann Homologation: To a solution of the aldehyde in methanol, add anhydrous K2CO3 (2.0 eq) and the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq) at room temperature. Stir for 8 hours.

-

Causality: Why not the classic Corey-Fuchs reaction? The Corey-Fuchs protocol requires strong bases like n-butyllithium (n-BuLi) at low temperatures, which can induce unwanted side reactions or cage degradation in highly strained systems. The Ohira-Bestmann homologation operates under mild basic conditions, safely yielding the terminal alkyne (methyl 4-ethynylcubane-1-carboxylate).

-

Phase 3: Deprotection

-

Saponification: Dissolve the alkyne-ester in a 3:1 mixture of THF and water. Add Lithium Hydroxide ( LiOH⋅H2O ) (3.0 eq) and stir at room temperature for 12 hours.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2. The final product, 4-ethynylcubane-1-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Synthetic workflow for 4-ethynylcubane-1-carboxylic acid from a dicarboxylic precursor.

Conclusion

The integration of 4-ethynylcubane-1-carboxylic acid into medicinal chemistry workflows represents a sophisticated approach to overcoming the pharmacokinetic liabilities of planar aromatic rings. By understanding the causality between the cubane core's extreme ring strain, its electronic rehybridization, and the resulting physicochemical enhancements, drug development professionals can rationally design therapeutics with superior solubility, metabolic stability, and bioavailability.

References

-

Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor Source: ACS Omega URL:[Link]

-

General Access to Cubanes as Benzene Bioisosteres Source: Nature / PubMed Central (PMC) URL:[Link]

-

Synthesis of 4-Bromocubane-1-carbaldehyde Source: Russian Journal of Organic Chemistry / ResearchGate URL:[Link]

Foreword: The Unique Challenge and Opportunity of a Strained Scaffold

An In-depth Technical Guide: Computational Modeling of 4-Ethynylcubane-1-carboxylic Acid

4-Ethynylcubane-1-carboxylic acid represents a fascinating convergence of structural rigidity and functional versatility. The cubane core, a classic example of a strained organic molecule, provides an exceptionally well-defined, three-dimensional scaffold. This rigidity is not merely a chemical curiosity; it offers a powerful tool for medicinal chemists and materials scientists, allowing for the precise spatial presentation of the ethynyl and carboxylic acid functionalities. The carboxylic acid group is a common pharmacophore and a versatile synthetic handle, while the ethynyl group is a key participant in highly efficient "click" chemistry reactions.

However, the very strain that makes the cubane cage so interesting also presents a significant challenge to computational modeling. The non-standard bond angles and high internal energy demand theoretical methods that can accurately capture these complex electronic effects. This guide provides a comprehensive framework for the computational investigation of 4-ethynylcubane-1-carboxylic acid, grounded in established theoretical principles and practical, field-proven methodologies. It is designed to equip researchers with the knowledge to not only perform these calculations but to understand the critical choices made at each step of the process.

Part I: Foundational Theoretical Considerations

The successful computational modeling of any molecule hinges on the appropriate selection of theoretical methods. For a strained and electronically unique system like 4-ethynylcubane-1-carboxylic acid, this choice is paramount.

Density Functional Theory (DFT): The Workhorse for Electronic Structure

Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science, offering an optimal balance of computational cost and accuracy. DFT methods are particularly well-suited for this system, but the choice of the exchange-correlation functional is critical for obtaining reliable results.

-

Hybrid Functionals (e.g., B3LYP, PBE0): For strained organic molecules, standard generalized gradient approximation (GGA) functionals can sometimes be insufficient. Hybrid functionals, which incorporate a percentage of exact Hartree-Fock exchange, are often necessary to accurately describe the electronic structure and thermochemistry of the cubane cage. B3LYP, for instance, is a well-benchmarked and widely used functional that provides excellent results for a broad range of organic systems.

-

Basis Sets: The basis set determines the flexibility the calculation has to describe the molecular orbitals. A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimizations, providing a reasonable compromise between accuracy and computational expense. For more precise energy calculations or the description of subtle electronic effects, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ ) is recommended. The inclusion of diffuse functions ("+") is particularly important for accurately describing the lone pairs of the oxygen atoms in the carboxylic acid group.

Molecular Dynamics (MD): Unveiling Dynamic Behavior

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations allow us to explore the dynamic behavior of 4-ethynylcubane-1-carboxylic acid in a condensed phase, such as in solution. This is crucial for understanding its conformational preferences, solvation, and interactions with biological macromolecules.

The core challenge in MD simulations of novel molecules is the development of an accurate force field—a set of parameters that describe the potential energy of the system.

-

Force Field Parameterization: Standard biomolecular force fields (e.g., AMBER, CHARMM, GROMOS) do not contain parameters for the highly strained cubane core. Therefore, a custom parameterization is required. This typically involves using high-level quantum mechanics (QM) calculations to derive equilibrium bond lengths, angles, dihedral potentials, and, most importantly, the partial atomic charges. The Restrained Electrostatic Potential (RESP) charge fitting procedure is a robust method for deriving high-quality atomic charges from the QM electrostatic potential.

Part II: A Validated Computational Workflow

A rigorous and self-validating computational workflow is essential for ensuring the reliability of the results. The following protocol outlines a comprehensive approach to the study of 4-ethynylcubane-1-carboxylic acid.

Figure 1: A comprehensive workflow for the computational modeling of 4-ethynylcubane-1-carboxylic acid, integrating quantum mechanics and molecular dynamics.

Experimental Protocol: DFT Analysis

-

Structure Generation: Generate an initial 3D structure of 4-ethynylcubane-1-carboxylic acid using molecular building software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization using a hybrid DFT functional and a Pople-style basis set (e.g., B3LYP/6-31G(d)). This will yield the lowest energy, equilibrium structure of the molecule in the gas phase.

-

Frequency Calculation: On the optimized geometry, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the predicted infrared (IR) spectrum, which can be a point of comparison with experimental data.

-

Electronic Properties: Using the optimized geometry, perform a higher-level single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties. Key analyses include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO energy indicates the propensity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a descriptor of chemical reactivity and stability.

-

Electrostatic Potential (ESP) Mapping: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the ESP will highlight the acidic proton of the carboxylic acid and the electron-rich pi system of the ethynyl group.

-

Population Analysis: Calculate partial atomic charges using methods like Natural Bond Orbital (NBO) analysis to quantify the charge distribution.

-

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Parameterization:

-

Use the optimized DFT geometry to define equilibrium bond lengths and angles.

-

Perform QM calculations to derive the rotational energy profiles for the key dihedral angles (e.g., rotation around the C-C bond connecting the cubane to the carboxylic acid).

-

Calculate RESP charges from the DFT electrostatic potential to ensure an accurate representation of the charge distribution.

-

-

System Setup:

-

Place the parameterized 4-ethynylcubane-1-carboxylic acid molecule in a periodic box of an appropriate solvent, such as water (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if the carboxylic acid is deprotonated.

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties such as density and potential energy have stabilized.

-

-

Production Simulation: Run the simulation for a duration sufficient to sample the phenomena of interest (typically in the nanosecond to microsecond range).

-

Trajectory Analysis: Analyze the output trajectory to extract key metrics:

-

Root Mean Square Deviation (RMSD): To confirm the stability of the rigid cubane core.

-

Radial Distribution Functions (RDFs): To characterize the solvation shell around the functional groups.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the carboxylic acid and the solvent.

-

Part III: Data Presentation and Interpretation

The quantitative outputs of these simulations should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Calculated Properties of 4-Ethynylcubane-1-carboxylic Acid at the B3LYP/6-311+G(d,p) Level of Theory

| Property | Value |

| Geometric Parameters | |

| C-C (cubane) Average Bond Length | ~1.56 Å |

| C-C (ethynyl) Bond Length | ~1.45 Å |

| C≡C Bond Length | ~1.21 Å |

| C=O Bond Length | ~1.21 Å |

| Electronic Properties | |

| HOMO Energy | To be calculated |

| LUMO Energy | To be calculated |

| HOMO-LUMO Gap | To be calculated |

| Dipole Moment | To be calculated |

Note: The values in this table are representative and must be generated from actual calculations.

Part IV: Concluding Remarks and Future Outlook

The computational methodologies outlined in this guide provide a robust framework for the detailed investigation of 4-ethynylcubane-1-carboxylic acid. By combining the strengths of quantum mechanics and molecular dynamics, researchers can develop a deep, predictive understanding of this unique molecule's behavior. This knowledge is invaluable for its rational application in drug design, where precise structure-activity relationships are paramount, and in materials science, where its rigid structure can be leveraged to create novel materials with tailored properties.

Future studies could extend this work to model the molecule's interaction with specific biological targets through molecular docking and QM/MM simulations, or to predict the outcomes of chemical reactions involving the ethynyl and carboxylic acid groups. The continued synergy between computational modeling and experimental validation will undoubtedly unlock the full potential of this remarkable molecular scaffold.

References

-

Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648–5652. Available at: [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. Available at: [Link]

-

Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269–10280. Available at: [Link]

Unlocking the Electronic Landscape: An Exploration of the Acidity of Cubane Carboxylic Acids

An In-Depth Technical Guide:

Abstract

The cubane cage, a landmark achievement in synthetic organic chemistry, presents a unique structural and electronic scaffold.[1][2] Its high degree of strain and the unusual hybridization of its carbon atoms impart fascinating properties to its derivatives. This guide provides a comprehensive technical exploration into the acidity of cubane carboxylic acids, a topic of significant interest for researchers in medicinal chemistry and materials science. We will dissect the underlying principles governing the pKa of these molecules, examine the profound influence of substituents, and provide field-proven methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of the cubane framework.

The Cubane Scaffold: A System of Inherent Strain and Unique Electronics

First synthesized by Philip Eaton and Thomas Cole in 1964, cubane (C₈H₈) is a platonic hydrocarbon featuring eight carbon atoms situated at the vertices of a cube.[1] This geometry forces the C-C-C bond angles to a highly strained 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[1] This immense ring strain, however, does not lead to kinetic instability; cubane is remarkably stable due to the absence of low-energy decomposition pathways.[1]

A key electronic feature of the cubane cage is the nature of its exocyclic C-H bonds. Due to the constrained geometry, the carbon orbitals directed outwards (the C-H bonds) possess a significantly higher degree of s-character (approximately 33%) compared to typical alkanes like cyclohexane (~25% s-character). This increased s-character has profound implications for the acidity of protons attached to the cubane core, making them more acidic than their alkane counterparts.[1][2] This principle is the foundation for understanding the acidity of cubane carboxylic acids.

Figure 1: Conceptual diagram illustrating the increased s-character of the exocyclic orbital of a cubane carbon atom, leading to enhanced acidity.

Acidity of Cubane-1,4-dicarboxylic Acid: The Parent System

Cubane-1,4-dicarboxylic acid is a common and crucial intermediate in the synthesis of many cubane derivatives and serves as an excellent parent system for studying acidity.[3][4] The presence of two carboxylic acid groups allows for the determination of two distinct acid dissociation constants, pKa₁ and pKa₂.

The acidity of these groups is influenced by the electron-withdrawing inductive effect of the cubane cage itself. The high s-character of the carbon orbital forming the bond to the carboxyl group pulls electron density away from the carboxylic acid moiety. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) compared to a less strained system like a cyclohexyl carboxylic acid.

The Inductive Effect in Action: Substituent Effects on Acidity

The rigid, well-defined geometry of the cubane cage makes it an ideal platform for studying the through-bond transmission of electronic effects. Introducing substituents onto the cubane framework can dramatically alter the acidity of the carboxylic acid groups.

A compelling example is the radical chlorination of cubane-1,4-dicarboxylic acid.[5] The introduction of highly electronegative chlorine atoms onto the cubane cage provides a powerful electron-withdrawing inductive effect. This effect further stabilizes the carboxylate anion, leading to a significant increase in acidity.

Data Presentation: pKa Values of Chlorinated Cubane-1,4-dicarboxylic Acids

The impact of chlorination on the acidity of cubane-1,4-dicarboxylic acid has been quantified using capillary electrophoresis, with the results clearly demonstrating this inductive effect.[5]

| Compound | Substituent(s) | pKa₁ (± 0.05) | pKa₂ (± 0.05) |

| Parent | None | 3.69 | 4.63 |

| Monochloro | 2-chloro | 3.17 | 4.09 |

| Dichloro | 2,3-dichloro | 2.71 | 3.75 |

| Dichloro | 2,5-dichloro | 2.71 | 3.75 |

| Dichloro | 2,7-dichloro | 2.71 | 3.75 |

Table 1: Experimentally determined pKa values for cubane-1,4-dicarboxylic acid and its chlorinated derivatives in water. Data sourced from The Journal of Organic Chemistry (2023).[5]

Key Insights from the Data:

-

Increased Acidity: The attachment of the first chlorine atom reduces pKa₁ by over 0.5 units, a substantial increase in acidity.[5]

-

Cumulative Effect: The addition of a second chlorine atom further decreases pKa₁, showing a cumulative electron-withdrawing effect.[5]

-

Positional Independence: Interestingly, the relative position of the two chlorine atoms in the dichlorinated isomers studied had a negligible effect on the pKa values, highlighting the effective transmission of the inductive effect through the rigid cubane framework.[5]

This systematic modulation of acidity underscores the potential of the cubane scaffold in fine-tuning the electronic properties of attached functional groups, a critical aspect in drug design and materials science.

Methodologies for Acidity Determination

Accurate determination of pKa values is paramount for understanding structure-activity relationships. Both experimental and computational methods provide essential insights.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of an acid.[6] It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added. The pKa can be determined from the midpoint of the titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of the cubane carboxylic acid and dissolve it in a known volume of deionized, CO₂-free water. Gentle warming may be required for dissolution, after which the solution must be cooled to a constant, known temperature (e.g., 25°C).[6]

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Titration Setup: Place the dissolved acid sample in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

-

Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Equivalence Point: Continue the titration past the equivalence point, which is identified by the steepest slope in the pH vs. volume curve.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of base added (x-axis) to generate the titration curve.

-

Determine the volume at the equivalence point (Veq). This is the inflection point of the curve.

-

The pH at the half-equivalence point (Veq / 2) is equal to the pKa of the acid (pH = pKa when [A⁻] = [HA]).[6]

-

For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

-

Figure 2: Standard experimental workflow for the determination of pKa via potentiometric titration.

Computational Approaches: Theoretical pKa Prediction

In parallel with experimental work, computational chemistry offers powerful tools for predicting pKa values and elucidating the electronic factors at play.[7] Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energies of the acid and its conjugate base in a solvated environment.[8][9]

The pKa can be calculated from the free energy change of the deprotonation reaction. These theoretical calculations are invaluable for:

-

Predicting the acidity of yet-to-be-synthesized derivatives.

-

Correlating electronic structure parameters (e.g., atomic charges) with experimental pKa values.[10]

-

Understanding the nuanced effects of different substituents on acidity.[7]

Various thermodynamic cycles and solvent models, such as the Polarized Continuum Model (PCM), are employed to accurately simulate the aqueous environment and achieve results that correlate well with experimental data.[8][11]

Conclusion and Future Outlook

The carboxylic acid derivatives of cubane are not merely chemical curiosities; they are sophisticated molecular building blocks whose properties can be rationally tuned. The inherent electronic nature of the cubane cage renders its attached carboxylic acids more acidic than typical aliphatic counterparts. This acidity can be further amplified through the introduction of electron-withdrawing substituents, an effect that is transmitted efficiently through the rigid carbon framework. The methodologies outlined herein—both experimental and computational—provide a robust framework for the continued investigation and exploitation of these unique molecules. As the synthesis of complex cubane derivatives becomes more accessible, a deep understanding of their fundamental properties, such as acidity, will be critical to unlocking their full potential in the development of novel therapeutics and advanced materials.

References

-

Cubane - Wikipedia. Wikipedia. [Link]

-

The Magic of Cubane! - Organic Synthesis International. Organic Synthesis International. [Link]

-

Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules (2026). [Link]

-

Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry (2023). [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences (2021). [Link]

-

Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. Chemistry – A European Journal (2020). [Link]

-

1,4-CUBANEDICARBOXYLIC ACID - LookChem. LookChem. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. [Link]

-

A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications (2023). [Link]

-

Development of Methods for the Determination of pKa Values. PMC (2011). [Link]

-

Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. ResearchGate. [Link]

-

Acid dissociation constant pKa of some carboxylic acids: correlation between experimental and theoretical values using density functional theory and QSPR. Australian Journal of Basic and Applied Sciences (2015). [Link]

-

Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv (2020). [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules (2024). [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of the West Indies. [Link]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 3. Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.williams.edu [web.williams.edu]

- 7. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Whitepaper: Engineering the Cubic Pharmacophore – Discovery and Synthesis of Novel Cubane Derivatives

Prepared by: Senior Application Scientist, Early Discovery & Process Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Physicochemical Case for Cubane

For decades, the pharmaceutical industry has relied heavily on flat, sp²-hybridized aromatic rings—predominantly benzene—as the structural backbone of small-molecule therapeutics. However, the over-reliance on planar aromatics often leads to sub-optimal physicochemical properties, including poor aqueous solubility, high off-target toxicity, and susceptibility to rapid cytochrome P450-mediated metabolic degradation.

Enter cubane (C₈H₈) . Originally synthesized as an academic curiosity by Philip Eaton in 1964, this highly strained Platonic solid has recently emerged as the ultimate three-dimensional bioisostere for benzene 1. The distance across the cubane body diagonal (2.72 Å) is a near-perfect geometric match for the para-positions of a benzene ring (2.79 Å) 2. More importantly, the immense ring strain of cubane (~166 kcal/mol) forces its C–H bonds to adopt a high degree of s-character, rendering them remarkably unreactive toward metabolic oxidation compared to typical sp³-hybridized carbons.

This whitepaper provides an in-depth, causality-driven guide to the modern synthesis, functionalization, and application of cubane derivatives in drug discovery, focusing on overcoming historical synthetic bottlenecks and avoiding strain-releasing valence isomerizations.

Bioisosteric Replacement Workflow & Pharmacokinetic Impact

The transition from a planar benzene core to a rigid, 3D cubane scaffold requires a precise geometric and electronic mapping strategy. Historically, medicinal chemists were restricted to 1,4-disubstituted cubanes (mimicking para-substituted benzenes) due to synthetic limitations 3. Recent breakthroughs have unlocked 1,2- and 1,3-disubstituted cubanes, enabling the mimicry of ortho- and meta-substituted benzenes, respectively.

Caption: Logical workflow for the bioisosteric replacement of benzene rings with cubane scaffolds.

The empirical impact of this replacement is profound. When the benzene ring in the cystic fibrosis drug Lumacaftor is replaced with a 1,4-cubane core (yielding "Cuba-Lumacaftor"), the resulting molecule exhibits vastly superior pharmacokinetic (PK) properties without losing target affinity 1.

Table 1: Pharmacokinetic Comparison (Lumacaftor vs. Cuba-Lumacaftor)

| Pharmacokinetic Property | Lumacaftor (Benzene Core) | Cuba-Lumacaftor (Cubane Core) | Impact of Bioisosteric Replacement |

| Intrinsic Clearance (CLint) | 11.96 μL/min/10⁶ cells | 6.98 μL/min/10⁶ cells | 41.6% improvement in metabolic stability |

| Aqueous Solubility | pH-dependent (poor at low pH) | High (pH-independent) | Enhanced gastrointestinal absorption |

| Target Affinity | High | Maintained | Geometric exit vectors successfully preserved |

| sp³ Fraction (Fsp³) | Low | High | Reduced non-specific binding / off-target toxicity |

Overcoming the Synthetic Bottleneck: Accessing Nonlinear Cubanes

To utilize cubanes as ortho- or meta-benzene bioisosteres, one must synthesize 1,2- and 1,3-disubstituted cubanes. Traditional directed ortho-metalation (DoM) utilizing strong bases (e.g., sec-BuLi) often fails due to the high kinetic barrier of deprotonating the cubane core, or it results in catastrophic cage opening.

To circumvent this, modern protocols leverage photoredox-mediated C–H carboxylation . By utilizing single-electron transfer (SET) pathways, we bypass the high-energy thermal transition states that lead to cage degradation.

Protocol 1: Photolytic C–H Carboxylation for 1,2-Disubstituted Cubanes

This protocol describes the self-validating synthesis of 1,2-cubanedicarboxylic acid derivatives from commercially available 1,4-cubanediesters.

-

Step 1: Photocatalyst and Substrate Assembly

-

Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve cubane-1,4-diester (1.0 equiv), an Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 2 mol%), and a hydrogen atom transfer (HAT) catalyst (e.g., quinuclidine, 10 mol%) in degassed acetonitrile.

-

Causality: Oxygen is a potent triplet state quencher. Degassing is non-negotiable; failure to remove O₂ will quench the excited *Ir(III) state, halting the SET process and resulting in zero conversion. Quinuclidine is chosen because its sterically unhindered radical cation is highly electrophilic, perfectly matching the hydridic nature of the cubane C–H bond.

-

Self-Validation Checkpoint: The solution should exhibit a vibrant, clear yellow/orange hue. Any cloudiness indicates moisture contamination, which will hydrolyze the intermediate radical cation.

-

-

Step 2: Photochemical Irradiation and CO₂ Insertion

-

Action: Pressurize the vessel with CO₂ (1.5 atm) and irradiate the mixture using a 450 nm blue LED array at ambient temperature (20–25 °C) for 16 hours. Maintain vigorous stirring.

-

Causality: The 450 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-photocatalyst. High-intensity light without cooling will thermally degrade the cubane; a cooling fan must be used to keep the reaction strictly photochemical, not thermal.

-

Self-Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the starting mass and the appearance of the [M+44] peak confirms CO₂ insertion. If an [M+16] peak appears, trace oxygen has leaked into the system, causing unwanted oxidation.

-

-

Step 3: Esterification and Isolation

-

Action: Quench the reaction, concentrate under reduced pressure, and treat the crude carboxylic acid with TMS-diazomethane in MeOH/DCM to yield the methyl ester. Purify via silica gel chromatography.

-

Causality: TMS-diazomethane is used over traditional Fischer esterification to avoid harsh acidic conditions and extended heating, which could trigger skeletal rearrangement.

-

The Cross-Coupling Conundrum: Avoiding Valence Isomerization

The most significant barrier to incorporating cubanes into drug discovery pipelines has been their incompatibility with standard transition-metal cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

When Palladium(II) or Silver(I) species undergo oxidative addition into a cubane C–C or C–X bond, the resulting metallacycle is long-lived. This extended lifetime allows the highly strained cubane skeleton to undergo a symmetry-restricted valence isomerization, releasing strain energy to form a cuneane derivative 4.

To solve this, we must use a metal with a kinetic profile where reductive elimination vastly outpaces skeletal isomerization . Copper(I)/Copper(III) catalysis perfectly fits this requirement.

Caption: Divergent catalytic pathways: Copper enables functionalization, while Palladium/Silver trigger cuneane isomerization.

Protocol 2: Copper-Catalyzed C–N Cross-Coupling of Cubanes

This methodology allows for the direct amination of cubyl halides, a critical step for synthesizing basic amine pharmacophores common in CNS and oncology drugs.

-

Step 1: Reagent Assembly in Glovebox

-

Action: Inside an argon-filled glovebox, charge a vial with cubyl bromide (1.0 equiv), the desired amine nucleophile (1.5 equiv), CuTc (Copper(I) thiophene-2-carboxylate, 10 mol%), a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, 15 mol%), and LiOtBu (2.0 equiv) in anhydrous 1,4-dioxane.

-

Causality: Cu(I) is highly susceptible to disproportionation and oxidation in the presence of ambient moisture and oxygen. CuTc is selected because the thiophene-carboxylate counterion facilitates rapid transmetalation. LiOtBu is chosen over stronger bases (like NaH) to prevent competitive elimination pathways.

-

Self-Validation Checkpoint: The reaction mixture should turn a deep blue/purple upon the complexation of Cu(I) with the diamine ligand. If the solution turns green or brown, Cu(II) oxidation has occurred, and the catalytic cycle will fail.

-

-

Step 2: Thermal Activation

-

Action: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 60 °C for 12 hours.

-

Causality: 60 °C provides enough thermal energy to drive the oxidative addition of the strong C(sp³)–Br bond without providing the activation energy required for the uncatalyzed thermal decomposition of the cubane cage (which typically requires >130 °C).

-

-

Step 3: NMR Validation of Cage Integrity

-

Action: Cool to room temperature, filter through a short pad of Celite, concentrate, and acquire a crude ¹H NMR spectrum in CDCl₃.

-

Causality & Self-Validation: This is the most critical analytical check. The intact cubane core exhibits a highly distinctive, tight multiplet or singlet (depending on symmetry) far downfield for an sp³ system, typically between 4.0 and 4.3 ppm . If the spectrum shows new signals shifting upfield to 3.0–3.5 ppm , it indicates that the cage has isomerized into a cuneane derivative. If the 4.0–4.3 ppm signals are dominant, the cross-coupling was successful, and the intact cubane can be purified via standard chromatography.

-

Conclusion

The integration of cubane into the medicinal chemist’s toolkit represents a paradigm shift in spatial drug design. By moving away from planar benzene rings and embracing the rigid, three-dimensional architecture of cubane, drug developers can systematically engineer molecules with enhanced metabolic stability, superior aqueous solubility, and highly specific target engagement.

The historical barriers to cubane derivatization—namely the difficulty of accessing nonlinear isomers and the propensity for strain-releasing valence isomerizations—have been definitively solved. Through the strategic application of photoredox C–H functionalization and kinetically tuned Copper catalysis, the synthesis of fully functionalized cubane bioisosteres is now a robust, scalable, and self-validating reality.

References

- General Access to Cubanes as Benzene Bioisosteres Source: PMC - NIH / Macmillan Group, Princeton University URL

- Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere Source: ResearchGate URL

- Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks Source: Organic Letters - ACS Publications URL

- Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Methodological & Application

Application Notes & Protocols: 4-Ethynylcubane-1-carboxylic Acid in Advanced Materials Science